molecular formula C20H22N4O4S B2670106 N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide CAS No. 1322789-44-5

N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide

Cat. No. B2670106
CAS RN: 1322789-44-5
M. Wt: 414.48
InChI Key: UFXUZDOSXMQVGD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O4S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally similar to N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide focuses on the synthesis and characterization of various derivatives for potential biological applications. For example, a study detailed the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, with the structures confirmed through elemental analysis and spectral data. These compounds were evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the interest in developing novel compounds with potential therapeutic applications (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activity

Further exploration into the cytotoxic activities of these derivatives reveals their potential against various cancer cell lines. Another study synthesized pyrazolo[1,5-a]pyrimidines and related Schiff bases, examining their cytotoxicity against four human cancer cell lines (colon HCT116, lung A549, breast MCF-7, and liver HepG2). The investigation into these compounds' structure-activity relationships contributes to understanding their therapeutic potential (Hassan, Hafez, Osman, & Ali, 2015).

Antiproliferative Activities

A series of pyrazole-sulfonamide derivatives, designed and synthesized from a key precursor, demonstrated in vitro antiproliferative activities against HeLa and C6 cell lines. This study underscores the role of chemical modifications in enhancing the antitumor potential of sulfonamide derivatives, with certain compounds exhibiting broad-spectrum antitumor activity comparable to standard anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Antifungal Activity

Research on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated their antifungal activities against several phytopathogenic fungi. These compounds' structure-activity relationships were analyzed, providing insights into designing effective antifungal agents. One derivative showed higher activity than the commercial fungicide boscalid, highlighting the potential of these derivatives in agricultural applications (Du et al., 2015).

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-4-28-17-11-9-15(10-12-17)21-19(25)18-14(3)22-23-20(18)29(26,27)24-16-7-5-13(2)6-8-16/h5-12,14,18,20,22-24H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAVWJPJGUQFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2C(NNC2S(=O)(=O)NC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 75270286

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